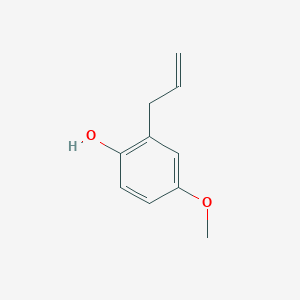

2-Allyl-4-methoxyphenol

Descripción general

Descripción

2-Allyl-4-methoxyphenol, also known as eugenol, is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants, among which Syzygium aromaticum (L.) Merr. and L.M. Perry contains between 45 and 90% of eugenol in its essential oil compared to other natural sources .

Synthesis Analysis

Eugenol has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . Thus, the chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources .Molecular Structure Analysis

The molecular formula of 2-Allyl-4-methoxyphenol is C10H12O2 . It has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .Chemical Reactions Analysis

Eugenol has been studied over the years and has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs .Physical And Chemical Properties Analysis

The molecular weight of 2-Allyl-4-methoxyphenol is 164.2011 . It is partially soluble in water and highly soluble in organic solvents .Aplicaciones Científicas De Investigación

Insecticidal Activity

Eugenol derivatives have shown enhanced insecticidal activity . They have been evaluated against their effect upon the viability of insect cell line Sf9 (Spodoptera frugiperda), demonstrating that structural changes elicit marked effects in terms of potency . This points out the potential use of eugenol derivatives as semisynthetic insecticides from plant natural products .

Antimicrobial and Antioxidant Actions

Eugenol has demonstrated relevant biological potential with well-known antimicrobial and antioxidant actions . It is the major component of clove essential oil .

Anti-inflammatory, Analgesic, Anticancer, and Antiparasitic Activities

Eugenol has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .

Use in Cosmetics and Food Processing Industry

Eugenol has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products .

Synthesis of Novel Drugs

The chemistry of eugenol emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources .

Cytotoxicity

4-Allyl-2-methoxyphenol derivatives showed good activity in inhibiting the growth of human breast cancer cell MCF-7 .

Production of Plastics, Adhesives, and Coatings

m-Aryloxy phenols, which include eugenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Mecanismo De Acción

Target of Action

2-Allyl-4-methoxyphenol, also known as eugenol, is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants and has shown to display a wide range of biological activities . The compound has three active sites: hydroxyl, allylic, and aromatic groups . These sites interact with various targets in the body, leading to its diverse biological activities.

Mode of Action

Eugenol’s mode of action is primarily through its interaction with these targets. For instance, it has been observed to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant Aspergillus fumigatus . This suggests that eugenol can affect the function of these genes, thereby influencing the organism’s response to azole treatment.

Biochemical Pathways

Eugenol affects several biochemical pathways. For example, it has been observed to have an antioxidative and neuroprotective effect against chlorpyrifos-induced neurotoxicity in rat brain . This suggests that eugenol can influence the oxidative stress pathway and potentially protect against neurotoxicity.

Pharmacokinetics

It is known that eugenol is a volatile compound and can be absorbed through various routes, including oral and inhalation . Once absorbed, it is distributed throughout the body, where it interacts with its targets and exerts its effects .

Result of Action

The result of eugenol’s action is a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects . These effects are likely due to its interaction with various targets and its influence on multiple biochemical pathways.

Action Environment

The action of eugenol can be influenced by various environmental factors. For instance, the antibiofilm activity of eugenol against azole-resistant environmental A. fumigatus isolates was observed . This suggests that the environment, such as the presence of azole-resistant organisms, can influence the efficacy of eugenol.

Safety and Hazards

When handling 2-Allyl-4-methoxyphenol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should be kept away from open flames, hot surfaces, and sources of ignition. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Direcciones Futuras

Eugenol has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . Therefore, the future directions of 2-Allyl-4-methoxyphenol could be in the development of new drugs and other useful compounds .

Propiedades

IUPAC Name |

4-methoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCKJDFBMTHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323473 | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-methoxyphenol | |

CAS RN |

584-82-7 | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antioxidant mechanism of 2-Allyl-4-methoxyphenol and how does its activity compare to similar compounds?

A1: 2-Allyl-4-methoxyphenol exhibits its antioxidant activity by scavenging both oxygen-centered radicals (like those derived from benzoyl peroxide) and carbon-centered radicals (like those derived from 2,2'-azobisisobutyronitrile and 1,1-diphenyl-2-picrylhydrazyl). [] This ability to scavenge various radical types makes it a potent antioxidant. Notably, it demonstrates superior radical scavenging capacity compared to the natural antioxidants eugenol and isoeugenol. [] Additionally, research has shown that 2-Allyl-4-methoxyphenol and 2,4-dimethoxyphenol have higher antioxidant activity than butylated hydroxyanisole (BHA), a common synthetic antioxidant. []

Q2: How is 2-Allyl-4-methoxyphenol synthesized and are there more efficient methods?

A2: 2-Allyl-4-methoxyphenol can be synthesized via the Claisen rearrangement of 1-allyloxy-4-methoxybenzene. [] While microwave irradiation doesn't accelerate the main reaction, it interestingly increases the yield of a byproduct, 4-methoxyphenol, in solvent-free conditions, suggesting a potential non-thermal microwave effect. [] For a more efficient and environmentally friendly approach, microreactors have been successfully employed to synthesize 2-Allyl-4-methoxyphenol with high yields through a rapid, solvent-free Claisen rearrangement of allyl para-substituted phenyl ethers. [] This method eliminates the need for extensive work-up procedures, making it a greener alternative.

Q3: Is there a relationship between the structure of 2-Allyl-4-methoxyphenol and its cytotoxic activity?

A3: Research suggests a potential link between the structure of 2-Allyl-4-methoxyphenol and its cytotoxic activity. Specifically, the presence of hydrophobic radicals in similar compounds, such as 2-allyl-4-tert-butylphenol, appears to correlate with increased cytotoxic and DNA-synthesis inhibitory activity. [] While 2-Allyl-4-methoxyphenol and 2,4-dimethoxyphenol show higher antioxidant activity compared to BHA, their cytotoxic activity remains comparable. [] This implies that while antioxidant activity and cytotoxic activity might be influenced by structural features, the relationship is not straightforward and requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)